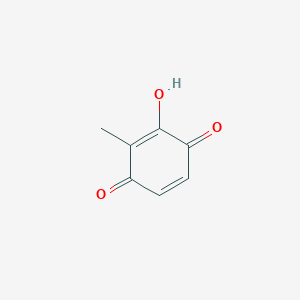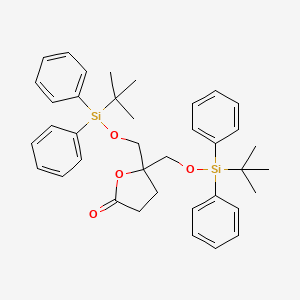
5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of two tert-butyldiphenylsilyl groups attached to a dihydrofuranone core, which imparts specific chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups with tert-butyldiphenylsilyl chloride, followed by cyclization to form the dihydrofuranone ring. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, ensuring the purity of reagents, and employing large-scale reactors to achieve higher yields and consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The tert-butyldiphenylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or nucleophiles can be employed for substitution reactions, typically in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and advanced materials, owing to its unique structural features.
Mecanismo De Acción
The mechanism of action of 5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The tert-butyldiphenylsilyl groups play a crucial role in stabilizing the compound and facilitating its reactivity. The dihydrofuranone core can interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Bis(trimethylsilyl)methyl)dihydrofuran-2(3H)-one
- 5,5-Bis(tert-butyldimethylsilyl)methyl)dihydrofuran-2(3H)-one
- 5,5-Bis((tert-butyldiphenylsilyl)oxy)methyl)tetrahydrofuran
Uniqueness
Compared to similar compounds, 5,5-Bis(((tert-butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one stands out due to the presence of tert-butyldiphenylsilyl groups, which provide enhanced stability and specific reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C38H46O4Si2 |
|---|---|
Peso molecular |
622.9 g/mol |
Nombre IUPAC |
5,5-bis[[tert-butyl(diphenyl)silyl]oxymethyl]oxolan-2-one |
InChI |
InChI=1S/C38H46O4Si2/c1-36(2,3)43(31-19-11-7-12-20-31,32-21-13-8-14-22-32)40-29-38(28-27-35(39)42-38)30-41-44(37(4,5)6,33-23-15-9-16-24-33)34-25-17-10-18-26-34/h7-26H,27-30H2,1-6H3 |
Clave InChI |
NXSSEMNSSZKBML-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(CCC(=O)O3)CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


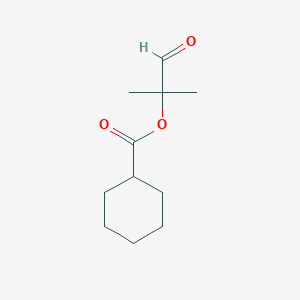
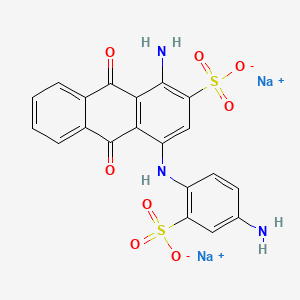

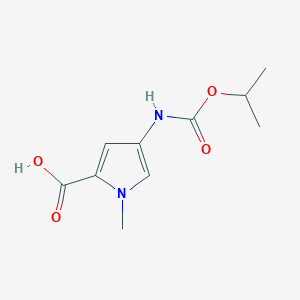
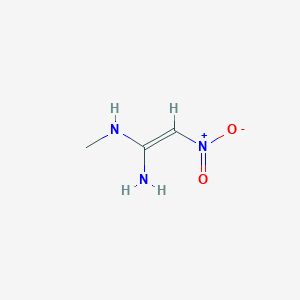

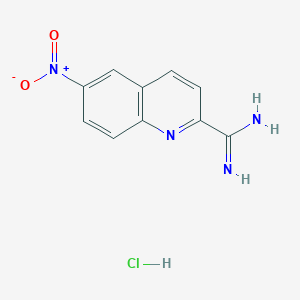
![N-{[3-(Trifluoromethoxy)phenyl]methyl}[3,4'-bipyridin]-5-amine](/img/structure/B13141084.png)
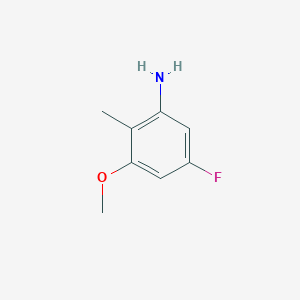
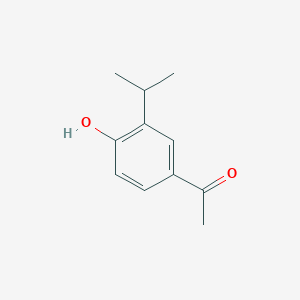
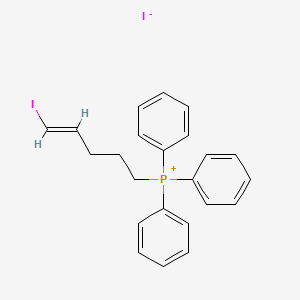
![4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
